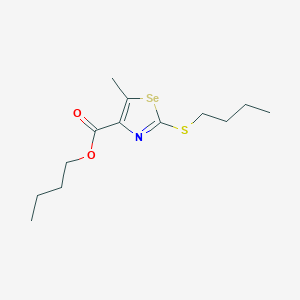

Butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Butyl-2-Butylsulfanyl-5-methyl-1,3-selenazol-4-carboxylat ist eine organische Selenverbindung, die zur Selenazol-Familie gehört. Selenazole sind heterocyclische Verbindungen, die Selen enthalten, das für seine signifikanten biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie Medizin, Chemie und Industrie bekannt ist . Das Vorhandensein von Selen in diesen Verbindungen verleiht ihnen oft einzigartige Eigenschaften, die sie für Forschung und Entwicklung wertvoll machen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Butyl-2-Butylsulfanyl-5-methyl-1,3-selenazol-4-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode ist die [3+2]-Cycloadditionsreaktion, bei der ein Selenharnstoffderivat mit einem Alkin oder Alken reagiert, um den Selenazolring zu bilden . Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Acetonitril und Katalysatoren wie Palladium- oder Kupfersalzen, um den Cyclisierungsprozess zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von Butyl-2-Butylsulfanyl-5-methyl-1,3-selenazol-4-carboxylat kann die großtechnische Synthese unter Verwendung von Durchflussreaktoren beinhalten. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsparameter, wodurch eine hohe Ausbeute und Reinheit des Endprodukts gewährleistet wird. Der Einsatz von automatisierten Systemen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation erhöht die Effizienz der industriellen Produktion weiter .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Butyl-2-Butylsulfanyl-5-methyl-1,3-selenazol-4-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Selenatom im Selenazolring kann zu Selenoxiden oder Selenonen oxidiert werden.

Reduktion: Reduktionsreaktionen können Selenoxide wieder in Selenide umwandeln.

Substitution: Die Butylsulfanylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Natriumperiodat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Nukleophile wie Thiole, Amine oder Halogenide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Selenoxide und Selenone.

Reduktion: Selenide.

Substitution: Verschiedene substituierte Selenazole, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Butyl-2-Butylsulfanyl-5-methyl-1,3-selenazol-4-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Selenverbindungen verwendet.

Biologie: Untersucht auf seine potenziellen antioxidativen Eigenschaften und seine Fähigkeit, biologische Pfade zu modulieren.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Verwendung bei der Entwicklung fortschrittlicher Materialien und Katalysatoren.

Wirkmechanismus

Der Wirkmechanismus von Butyl-2-Butylsulfanyl-5-methyl-1,3-selenazol-4-carboxylat beinhaltet seine Wechselwirkung mit biologischen Molekülen und Pfaden. Das Selenatom kann an Redoxreaktionen teilnehmen und den oxidativen Stresspegel in Zellen beeinflussen. Zusätzlich kann die Verbindung mit bestimmten Enzymen und Proteinen interagieren, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen .

Wirkmechanismus

The mechanism of action of butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate involves its interaction with biological molecules and pathways. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-2-Amino-4-[1-(tert-Butoxycarbonyl)azetidin-3-yl]-1,3-selenazol-5-carboxylat

- Ethyl-2-Butylsulfanyl-5-methyl-1,3-selenazol-4-carboxylat

Einzigartigkeit

Butyl-2-Butylsulfanyl-5-methyl-1,3-selenazol-4-carboxylat ist einzigartig aufgrund seiner spezifischen Butylsulfanyl- und Butylestergruppen, die im Vergleich zu anderen Selenazol-Derivaten unterschiedliche chemische und biologische Eigenschaften verleihen können. Diese einzigartigen Merkmale machen es zu einer wertvollen Verbindung für gezielte Forschungs- und Anwendungsgebiete .

Eigenschaften

CAS-Nummer |

647032-85-7 |

|---|---|

Molekularformel |

C13H21NO2SSe |

Molekulargewicht |

334.3 g/mol |

IUPAC-Name |

butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate |

InChI |

InChI=1S/C13H21NO2SSe/c1-4-6-8-16-12(15)11-10(3)18-13(14-11)17-9-7-5-2/h4-9H2,1-3H3 |

InChI-Schlüssel |

MOVOPENVLFHFAJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)C1=C([Se]C(=N1)SCCCC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)

![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)

![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)

![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)

![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)

![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)